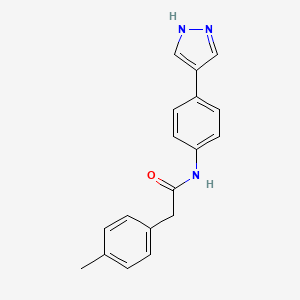
4-Methyl-2-propanoylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-propanoylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure. This compound is characterized by a methyl group and a propanoyl group attached to the cyclohexane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propanoylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with propanal in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted cyclohexanones depending on the nucleophile used
Scientific Research Applications
4-Methyl-2-propanoylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with distinct properties. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-Methyl-2-propanoylcyclohexan-1-one can be compared with other cyclohexanones such as:
Cyclohexanone: A simpler ketone with no substituents, used as a solvent and in the production of nylon.
Methylcyclohexanone: Similar to this compound but with only a methyl group attached, used in organic synthesis.
Propanoylcyclohexanone: Similar but with only a propanoyl group attached, used in the synthesis of pharmaceuticals and agrochemicals
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-methyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
VGHPSHHPPMNSDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


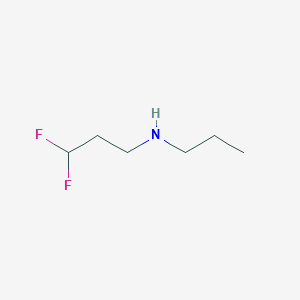
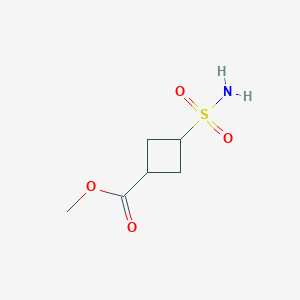
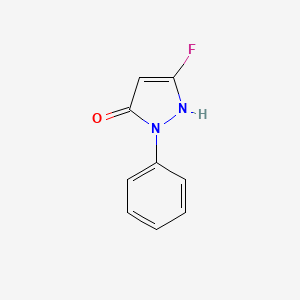
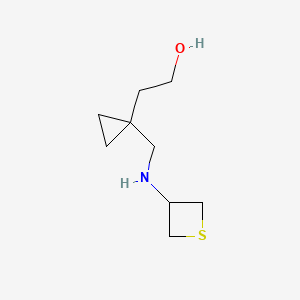
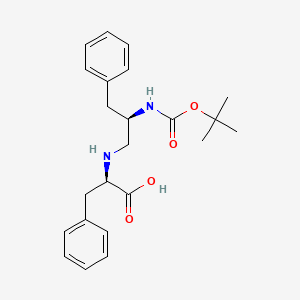
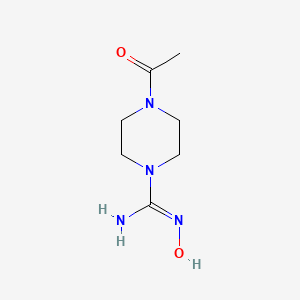

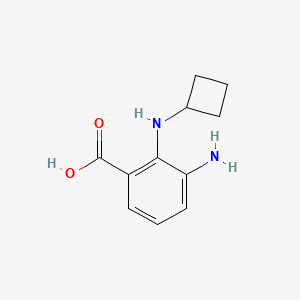
![2,3-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B13329220.png)
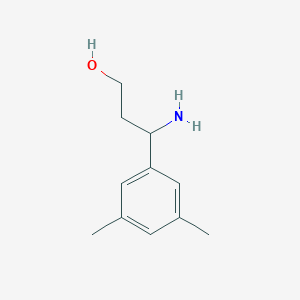
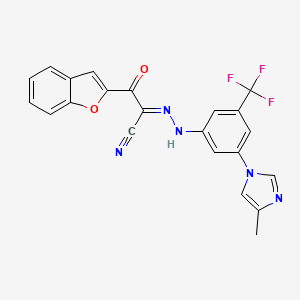
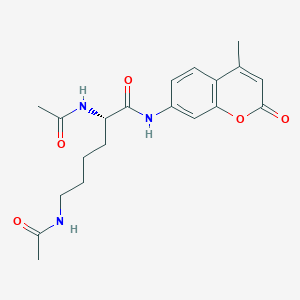
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
